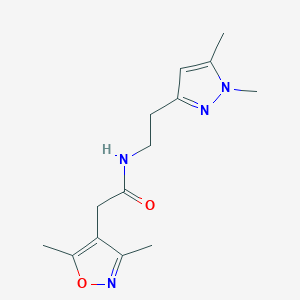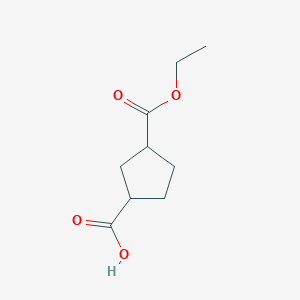
N-(2-hydroxy-3-phenylpropyl)-2-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-3-phenylpropyl)-2-(m-tolyl)acetamide, also known as HPPMTA, is a chemical compound that has been studied extensively for its potential applications in scientific research. HPPMTA is a derivative of acetaminophen, a common pain reliever, and has been shown to have a range of biochemical and physiological effects in laboratory experiments.
Applications De Recherche Scientifique
Chemoselective Synthesis and Applications
Chemoselective Acetylation of Aminophenol
A study by Magadum and Yadav (2018) on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase highlights the potential for synthesizing related compounds. This process, optimized for efficiency and selectivity, could be applied to the synthesis of N-(2-hydroxy-3-phenylpropyl)-2-(m-tolyl)acetamide, showcasing its relevance in producing intermediates for pharmaceuticals, particularly antimalarial drugs (Magadum & Yadav, 2018).
Biological Evaluation and Mechanistic Insights
Anti-inflammatory and Antioxidant Activities
Research on N-(2-hydroxy phenyl) acetamide demonstrated its anti-inflammatory and antioxidant activities in models of adjuvant-induced arthritis, suggesting potential therapeutic applications of related compounds in managing inflammatory conditions and oxidative stress (Jawed et al., 2010).
Mechanisms of Drug Metabolism
A study on the conversion of acetaminophen to bioactive metabolites in the nervous system underscores the significance of understanding the metabolic pathways of pharmaceutical compounds. Insights from such studies can inform the development and optimization of related compounds for therapeutic use, highlighting the metabolic and mechanistic aspects relevant to N-(2-hydroxy-3-phenylpropyl)-2-(m-tolyl)acetamide (Högestätt et al., 2005).
Photocatalytic Degradation and Environmental Impact
Photocatalytic Degradation of Pharmaceuticals
The degradation of acetaminophen, a compound structurally related to N-(2-hydroxy-3-phenylpropyl)-2-(m-tolyl)acetamide, using TiO2 nanoparticles under UV light, provides insights into environmental remediation techniques. Such studies emphasize the importance of assessing and mitigating the environmental impact of pharmaceutical compounds, suggesting potential research applications for related chemicals in environmental science (Jallouli et al., 2017).
Propriétés
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-6-5-9-16(10-14)12-18(21)19-13-17(20)11-15-7-3-2-4-8-15/h2-10,17,20H,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJUYULONJBCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl({2-[benzyl(methyl)amino]ethyl})amine](/img/structure/B2687970.png)

![4-[(3,7-Dimethyl-1-bicyclo[3.3.1]nonanyl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2687973.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2687977.png)


![4-tert-butyl-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2687982.png)

![Methyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2687984.png)

![Methyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2687986.png)
![3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2687989.png)